molecular formula C14H8O8S2 B081371 9,10-dioxoanthracene-1,7-disulfonic acid CAS No. 14395-08-5

9,10-dioxoanthracene-1,7-disulfonic acid

Cat. No.: B081371
CAS No.: 14395-08-5
M. Wt: 368.3 g/mol
InChI Key: VNIFUVUQZVMDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-dioxoanthracene-1,7-disulfonic acid is an organic compound derived from anthraquinone. It is characterized by the presence of two sulfonic acid groups at positions 1 and 7 of the anthracene ring system, along with two ketone groups at positions 9 and 10. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxoanthracene-1,7-disulfonic acid typically involves the sulfonation of anthraquinone. The process can be carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid groups into the anthraquinone structure. The reaction conditions often include elevated temperatures to facilitate the sulfonation process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

9,10-dioxoanthracene-1,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

9,10-dioxoanthracene-1,7-disulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 9,10-dioxoanthracene-1,7-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
  • 9,10-Dihydro-9,10-dioxoanthracene-2,7-disulphonic acid
  • Anthraquinone-1-sulfonic acid

Uniqueness

9,10-dioxoanthracene-1,7-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific industrial and research purposes.

Properties

CAS No.

14395-08-5

Molecular Formula

C14H8O8S2

Molecular Weight

368.3 g/mol

IUPAC Name

9,10-dioxoanthracene-1,7-disulfonic acid

InChI

InChI=1S/C14H8O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI Key

VNIFUVUQZVMDER-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O

14395-08-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.